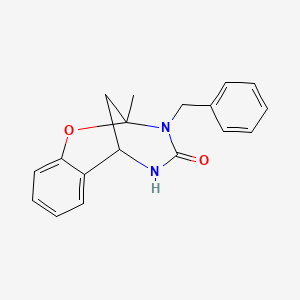

3-benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Description

3-Benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a heterocyclic compound featuring a fused bicyclic framework with a benzoxadiazocin core. The structure includes a benzyl substituent at position 3 and a methyl group at position 2, conferring unique steric and electronic properties. Its synthesis typically involves multi-step reactions, leveraging methods such as cyclocondensation or boron-mediated coupling (as seen in related compounds) .

Properties

IUPAC Name |

10-benzyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-18-11-15(14-9-5-6-10-16(14)22-18)19-17(21)20(18)12-13-7-3-2-4-8-13/h2-10,15H,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCFKFMOHAFVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=O)N2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound belonging to the class of benzoxadiazocines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

The molecular formula of this compound is , with a molecular weight of approximately 368.43 g/mol. The compound features a bicyclic structure that incorporates nitrogen and oxygen heteroatoms, which are significant for its biological interactions.

Anticancer Properties

Research indicates that compounds within the benzoxadiazocine class exhibit promising anticancer activity. For instance:

- Mechanism of Action : The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that such compounds can interfere with various signaling pathways involved in cancer progression.

- Case Study : A study demonstrated that derivatives of benzoxadiazocines significantly inhibited the growth of breast cancer cells in vitro. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity against tumor cells.

Anti-inflammatory Effects

Additionally, the compound has been studied for its anti-inflammatory properties:

- In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups. This suggests a potential use in treating inflammatory disorders.

Antimicrobial Activity

Preliminary studies also indicate that this compound may possess antimicrobial properties:

- Testing Against Pathogens : In vitro assays showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 50 µg/mL for both strains.

Data Table: Summary of Biological Activities

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Anticancer | Cell proliferation assays | IC50 = 5 - 15 µM |

| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in paw swelling |

| Antimicrobial | Disc diffusion method | MIC = 50 µg/mL against S. aureus and E. coli |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one with its analogs:

*Estimated based on analogs; †Predicted via substituent contributions; ‡Derived from similar thione-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.